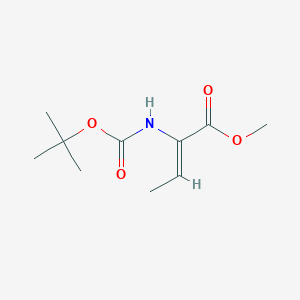
(Boc,Pbf-amidino)-glycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Boc,Pbf-amidino)-glycin, also known as 8-[N-t-Butyloxycarbonyl-N’-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)]amidino-3,6-dioxaoctanoic acid, is a specialized chemical compound used in various scientific research fields. It is characterized by its unique structure, which includes a t-butyloxycarbonyl (Boc) protecting group and a pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) amidino group. This compound is known for its stability and reactivity, making it valuable in synthetic chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Boc,Pbf-amidino)-glycin typically involves multiple steps, starting with the protection of the amino group using the Boc group. The amidino group is then introduced using the Pbf group. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated synthesizers and large-scale reactors. The process involves careful control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(Boc,Pbf-amidino)-glycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Boc or Pbf groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
(Boc,Pbf-amidino)-glycin is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Boc,Pbf-amidino)-glycin involves its interaction with specific molecular targets and pathways. The Boc and Pbf groups provide stability and protect the reactive sites during chemical reactions. The amidino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
(Boc,Pbf-amidino)-O2Oc-OH: Similar structure with different functional groups.
(Boc,Pbf-amidino)-O1Pen-OH: Another variant with a different chain length and functional groups
Uniqueness
(Boc,Pbf-amidino)-glycin stands out due to its unique combination of Boc and Pbf groups, providing both stability and reactivity. This makes it particularly useful in synthetic chemistry and various research applications .
Properties
IUPAC Name |
2-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O7S/c1-11-12(2)17(13(3)14-9-21(7,8)30-16(11)14)32(28,29)24-18(22-10-15(25)26)23-19(27)31-20(4,5)6/h9-10H2,1-8H3,(H,25,26)(H2,22,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUJBYGYWUKMCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(=O)O)NC(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2409735.png)

![N-cyclopropyl-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2409740.png)

![1-[4-Methoxy-3-[[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2409742.png)
![methyl 4-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)benzoate](/img/structure/B2409745.png)
![2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2409746.png)



![8-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2409753.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2409755.png)
